5-Bromo-2-(isopropoxy)pyridine-4-boronic acid

Vue d'ensemble

Description

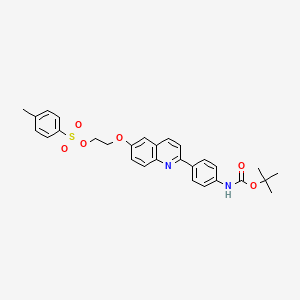

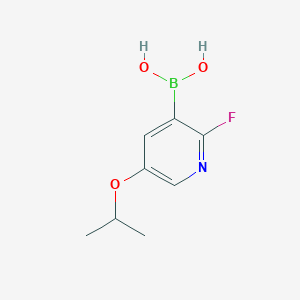

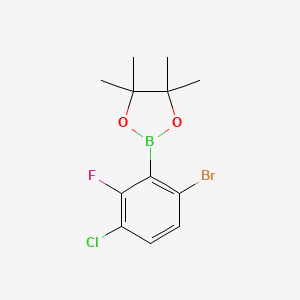

5-Bromo-2-(isopropoxy)pyridine-4-boronic acid is a chemical compound with the CAS Number: 1451390-98-9 . It has a molecular weight of 259.9 .

Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-2-isopropoxy-4-pyridinylboronic acid . The InChI code is 1S/C8H11BBrNO3/c1-5(2)14-8-3-6(9(12)13)7(10)4-11-8/h3-5,12-13H,1-2H3 .Chemical Reactions Analysis

Boronic acids, including this compound, are commonly used in Suzuki–Miyaura coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis

This compound has a molecular weight of 259.9 . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Versatile Synthesis and Cross-Coupling Reactions

One significant area of application involves the versatile synthesis of pyridine derivatives through cross-coupling reactions. For instance, studies have demonstrated efficient methodologies for synthesizing 3,5-disubstituted 2-fluoropyridines and 2-pyridones using boronic acids in Suzuki reactions. These methods provide access to complex pyridine structures with high yields and can be further modified to produce corresponding pyridones, showcasing the flexibility of boronic acid derivatives in organic synthesis (Sutherland & Gallagher, 2003).

Novel Pyridine-Based Derivatives for Biological Applications

Another research application focuses on the synthesis of novel pyridine-based derivatives with potential biological activities. By employing palladium-catalyzed Suzuki cross-coupling reactions, researchers have developed a series of new compounds that were studied for their electronic properties and biological activities, including anti-thrombolytic and biofilm inhibition effects. These studies not only expand the chemical space of pyridine derivatives but also explore their potential as therapeutic agents (Ahmad et al., 2017).

Spectroscopic and Optical Studies

The spectroscopic and optical properties of pyridine derivatives are also a key area of research. Detailed studies on compounds like 5-Bromo-2-(trifluoromethyl)pyridine have been conducted to understand their structural characteristics, optical behaviors, and interactions with DNA, as well as their antimicrobial activities. Such research provides insights into the fundamental properties of pyridine derivatives and their potential applications in materials science and biotechnology (Vural & Kara, 2017).

Mécanisme D'action

Target of Action

The primary target of 5-Bromo-2-(isopropoxy)pyridine-4-boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic chemistry .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound transfers a formally nucleophilic organic group to palladium . This is part of the Suzuki-Miyaura coupling reaction, which also involves an oxidative addition step where palladium forms a new bond with a formally electrophilic organic group .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by the compound . This reaction allows for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The downstream effects include the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that the compound’s boronic pinacol esters are susceptible to hydrolysis, especially at physiological ph . This could potentially impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a variety of organic compounds .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of the compound’s boronic pinacol esters is considerably accelerated at physiological pH . This could potentially affect the compound’s stability and efficacy .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

5-Bromo-2-(isopropoxy)pyridine-4-boronic acid plays a significant role in biochemical reactions, primarily due to its ability to form stable complexes with various biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue . Additionally, this compound can interact with other proteins and enzymes involved in metabolic pathways, thereby modulating their activity and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by forming covalent bonds with the active site residues of enzymes. This compound can also activate certain enzymes by stabilizing their active conformations . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its effects over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation of its biochemical targets .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in cellular energy metabolism . Additionally, this compound can affect the levels of metabolites such as glucose and lactate, further influencing cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . The distribution of this compound within tissues is influenced by its binding affinity to plasma proteins and its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects .

Propriétés

IUPAC Name |

(5-bromo-2-propan-2-yloxypyridin-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BBrNO3/c1-5(2)14-8-3-6(9(12)13)7(10)4-11-8/h3-5,12-13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJONIWOYCSHBHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1Br)OC(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BBrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B3240961.png)

![2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid](/img/structure/B3241004.png)